molecular formula C9H19N3O B1385190 3-(Cyclohexylamino)propanohydrazide CAS No. 22411-67-2

3-(Cyclohexylamino)propanohydrazide

Cat. No.: B1385190
CAS No.: 22411-67-2
M. Wt: 185.27 g/mol
InChI Key: RIIKNPXSRPYMLZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Cyclohexylamino)propanohydrazide typically involves the reaction of cyclohexylamine with 3-chloropropanohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Cyclohexylamino)propanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-(Cyclohexylamino)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(Cyclohexylamino)propanohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

3-(cyclohexylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIKNPXSRPYMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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